

(Rac)-BL-918 alternatives for inducing mitophagy

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A Comparative Guide to Pharmacological Inducers of Mitophagy: Alternatives to (Rac)-BL-918

For researchers, scientists, and drug development professionals, the selective removal of damaged mitochondria through mitophagy is a critical process in cellular quality control and a promising therapeutic target for a range of age-related and neurodegenerative diseases. (Rac)-BL-918, a potent activator of UNC-51-like kinase 1 (ULK1), is a known inducer of autophagy.[1] [2][3][4] This guide provides a comparative overview of key pharmacological alternatives to (Rac)-BL-918 for inducing mitophagy, with a focus on their mechanisms of action, supporting experimental data, and detailed protocols for their evaluation.

Comparison of Mitophagy Inducers

The following table summarizes the key characteristics and performance of several alternatives to **(Rac)-BL-918** for inducing mitophagy.



Compound	Target/Mechan ism	Effective Concentration Range	Key Quantitative Outcomes	Cell Types/Model Systems
(Rac)-BL-918	ULK1 Activator[1]	5 μΜ	Time-dependent increase in LC3-II, Beclin-1, and phosphorylation of ULK1 (Ser317, Ser555)	Neuron-Like SH- SY5Y cells
Urolithin A	Activates PINK1/Parkindependent and independent mitophagy; Activates AMPK, inhibits mTOR	10-30 μΜ	Increased expression of PINK1, Parkin, and BNIP3; Increased LC3- II/LC3-I ratio	HEI-OC1 cells, cochlear explants, N2a cells, primary neurons
Nicotinamide Riboside (NR)	NAD+ precursor, activates SIRT1	0.25-2 mM	Upregulated phosphorylation of SIRT1 and AMPK; Rescued impaired mitophagy	POLG-mutant astrocytes
Spermidine	Activates ATM, leading to PINK1/Parkin- dependent mitophagy	50 μΜ	Induces mitochondrial depolarization, PINK1 accumulation, and Parkin translocation to mitochondria	Human fibroblasts (GM00637)



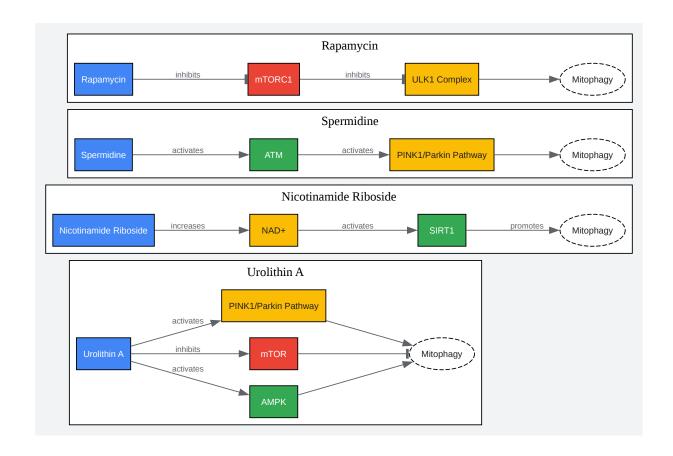
Rapamycin	mTOR inhibitor, activates ULK1 complex	10-500 nM	Increased LC3- II/LC3-I ratio; Increased expression of PINK1 and Parkin	Human bone marrow-derived mesenchymal stem cells (hBM- MSCs)
Actinonin	Induces mitochondrial proteotoxicity	Not specified in reviewed sources	Induces mitochondrial fragmentation and mitophagy in a Parkin- dependent manner	Mouse embryonic fibroblasts (MEFs)

Signaling Pathways and Experimental Workflows

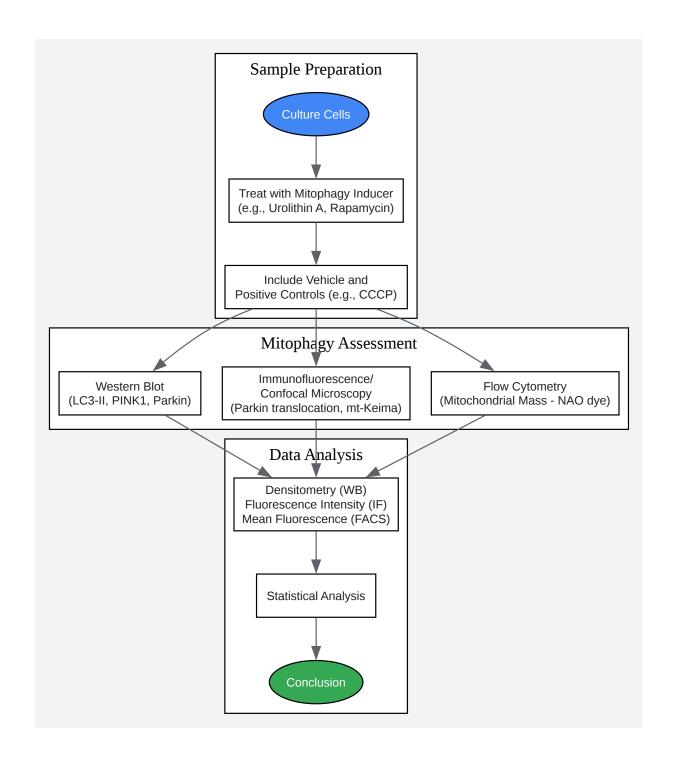
Visualizing the complex signaling cascades and experimental procedures is crucial for understanding and replicating mitophagy research. The following diagrams, generated using the DOT language, illustrate these processes.

Signaling Pathways of Mitophagy Induction









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